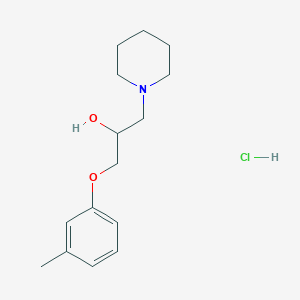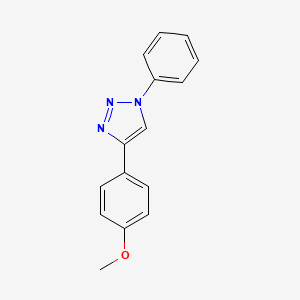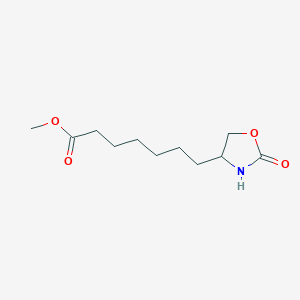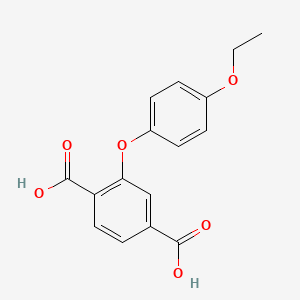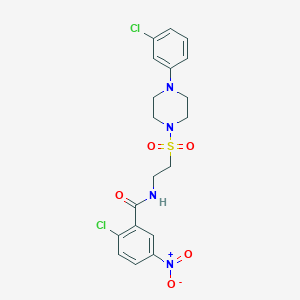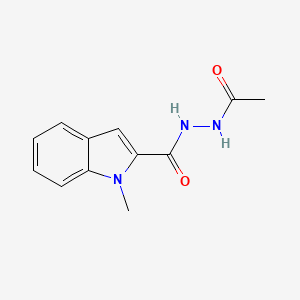
N'-acetyl-1-methyl-1H-indole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-acetyl-1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a heterocyclic compound that is widely recognized for its diverse biological activities. . N’-acetyl-1-methyl-1H-indole-2-carbohydrazide, in particular, has garnered interest for its unique chemical properties and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-1-methyl-1H-indole-2-carbohydrazide typically involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The general synthetic route can be summarized as follows:
Formation of Hydrazide: 1-methyl-1H-indole-2-carboxylic acid reacts with hydrazine hydrate to form 1-methyl-1H-indole-2-carbohydrazide.
Acetylation: The resulting carbohydrazide is then acetylated using acetic anhydride or acetyl chloride to yield N’-acetyl-1-methyl-1H-indole-2-carbohydrazide.
Industrial Production Methods
While specific industrial production methods for N’-acetyl-1-methyl-1H-indole-2-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-acetyl-1-methyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-acetyl-1-methyl-1H-indole-2-carboxylic acid, while reduction could produce N’-acetyl-1-methyl-1H-indole-2-carbohydrazine.
Wissenschaftliche Forschungsanwendungen
N’-acetyl-1-methyl-1H-indole-2-carbohydrazide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of N’-acetyl-1-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-indole-2-carbohydrazide: A precursor in the synthesis of N’-acetyl-1-methyl-1H-indole-2-carbohydrazide.
N’-acetyl-1H-indole-2-carbohydrazide: Similar structure but lacks the methyl group at the 1-position.
Uniqueness
N’-acetyl-1-methyl-1H-indole-2-carbohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the acetyl group and the methyl group at the 1-position can enhance its stability and potentially its efficacy in various applications .
Eigenschaften
CAS-Nummer |
93397-85-4 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
N'-acetyl-1-methylindole-2-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-8(16)13-14-12(17)11-7-9-5-3-4-6-10(9)15(11)2/h3-7H,1-2H3,(H,13,16)(H,14,17) |
InChI-Schlüssel |
QEAZZJARUSSCOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NNC(=O)C1=CC2=CC=CC=C2N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)

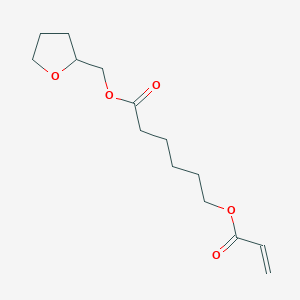


![[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene](/img/structure/B14135457.png)
